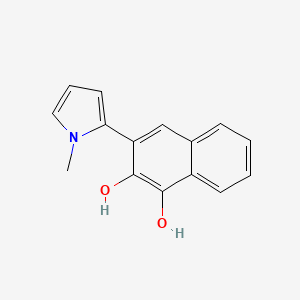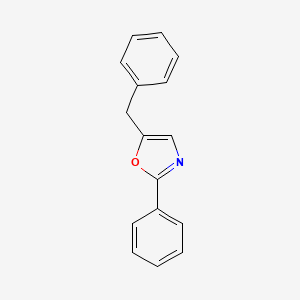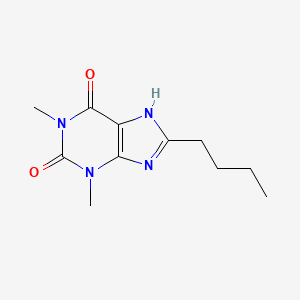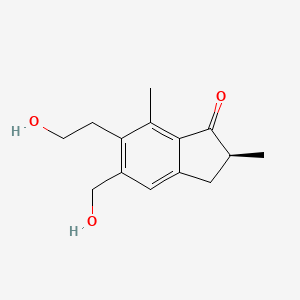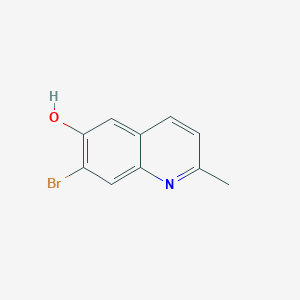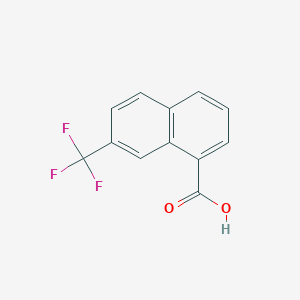![molecular formula C12H21NO2Si B11873365 Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- CAS No. 87954-22-1](/img/structure/B11873365.png)
Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a trimethylsilyl ethoxy group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trimethylsilyl Ethoxy Group: The trimethylsilyl ethoxy group is introduced via a reaction with 2-(Trimethylsilyl)ethanol and a suitable chlorinating agent such as thionyl chloride to form 2-(Trimethylsilyl)ethoxymethyl chloride.
Attachment of the Ethanone Moiety: The final step involves the acylation of the pyrrole ring with ethanone using a Friedel-Crafts acylation reaction, typically employing an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-(Trimethylsilyl)ethanol: A simpler compound with a trimethylsilyl ethoxy group but lacking the pyrrole and ethanone moieties.
Uniqueness: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is unique due to its combination of a pyrrole ring, a trimethylsilyl ethoxy group, and an ethanone moiety, which imparts distinct chemical and biological properties not found in its simpler analogs .
Propiedades
Número CAS |
87954-22-1 |
|---|---|
Fórmula molecular |
C12H21NO2Si |
Peso molecular |
239.39 g/mol |
Nombre IUPAC |
1-[1-(2-trimethylsilylethoxymethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H21NO2Si/c1-11(14)12-6-5-7-13(12)10-15-8-9-16(2,3)4/h5-7H,8-10H2,1-4H3 |
Clave InChI |
WITIQQFIVHNWKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CN1COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





